12-epi-Teucvidin
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Overview
Description
Preparation Methods
12-epi-Teucvidin can be obtained from natural sources, specifically from the plant Teucrium quadrifarium The extraction process typically involves the use of organic solvents to isolate the compound from the plant materialThe focus has primarily been on its isolation from natural sources .
Chemical Reactions Analysis
12-epi-Teucvidin, being a diterpenoid, can undergo various chemical reactions. Some of the common types of reactions it may undergo include:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
12-epi-Teucvidin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Antioxidant Research: It has been studied for its potential to neutralize free radicals and reduce oxidative stress.
Analgesic Research: It has shown promise in reducing pain in various experimental models.
Anti-inflammatory Research: It has demonstrated significant anti-inflammatory effects in preclinical studies.
Mechanism of Action
12-epi-Teucvidin is part of a larger family of diterpenoids, which includes compounds like teucvidin, teuflin, and teuquadrin B . Compared to these similar compounds, this compound is unique due to its specific stereochemistry and the presence of certain functional groups that contribute to its distinct biological activities .
Comparison with Similar Compounds
- Teucvidin
- Teuflin
- Teuquadrin B
- 19-acetyl-teuspinin
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |
InChI |
InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15-,19-/m1/s1 |
InChI Key |
XJRMFKRYVTYFPN-SGMPLLJNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@@H](OC4=O)C5=COC=C5)C(=O)O2 |
Canonical SMILES |
CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |
Origin of Product |
United States |
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